molecular formula C8H16O2 B1265439 Butyl isobutyrate CAS No. 97-87-0

Butyl isobutyrate

Cat. No. B1265439
Key on ui cas rn: 97-87-0
M. Wt: 144.21 g/mol
InChI Key: JSLCOZYBKYHZNL-UHFFFAOYSA-N
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Patent
US03974207

Procedure details

47 g isobutyric acid were esterified with excess n-butanol under conditions as in Example I and 67 g butyl isobutyrate were obtained. Butyl isobutyrate was oxidized with oxygen under conditions as in Example I.
Quantity
47 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([OH:6])(=[O:5])[CH:2]([CH3:4])[CH3:3].[CH2:7](O)[CH2:8][CH2:9][CH3:10]>>[C:1]([O:6][CH2:7][CH2:8][CH2:9][CH3:10])(=[O:5])[CH:2]([CH3:4])[CH3:3]

Inputs

Step One
Name
Quantity
47 g
Type
reactant
Smiles
C(C(C)C)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C(C)C)(=O)OCCCC
Measurements
Type Value Analysis
AMOUNT: MASS 67 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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